![molecular formula C17H12N2O6S B2732126 2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid CAS No. 685130-32-9](/img/structure/B2732126.png)
2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
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Overview
Description
“2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid” is a chemical compound with the molecular formula C17H12N2O6S and a molar mass of 372.35 . It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many natural products . This compound is related to a series of 1-benzo [1,3]dioxol-5-yl-indoles that have been synthesized and evaluated for their anticancer activity .
Synthesis Analysis
The synthesis of related compounds involves the design of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties, synthesized via a Pd - catalyzed C-N cross - coupling . Another synthesis route involves the creation of novel organoselenium compounds incorporating the benzo [d] [1,3]dioxole subunit .Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results have also been reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include a Pd-catalyzed C-N cross-coupling . The reaction mixture is typically filtered, and the filtrate is concentrated under vacuum to remove the solvent .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied. For example, the energy gap value in a related compound indicates good stability and a high chemical hardness .Scientific Research Applications
Organoselenium Chemistry
Organoselenium compounds, including those incorporating the benzo[d][1,3]dioxole subunit, have attracted significant interest due to their diverse applications. These compounds find use in organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . The unique structural motif of benzo[d][1,3]dioxole contributes to their versatility.
Antitumor Properties
Research has explored the antitumor potential of benzo[d][1,3]dioxole derivatives. These compounds exhibit inhibitory effects on cancer cells, making them promising candidates for cancer therapy. Mechanistic studies have investigated their impact on cell apoptosis and cell cycle progression .
COX-2 Inhibition
The COX-2 enzyme plays a role in inflammation and pain. Some benzo[d][1,3]dioxole derivatives exhibit COX-2 inhibitory activity, potentially contributing to anti-inflammatory effects .
Cardiovascular Effects
A specific bioactive compound within this class, LASSBio-294, has shown inotropic and vasodilatory effects. These cardiovascular properties highlight the potential therapeutic applications of benzo[d][1,3]dioxole derivatives .
Rheumatic and Arthritic Conditions
Benzo[d][1,3]dioxole-5-yl derivatives have been investigated for their efficacy in treating rheumatic diseases, including rheumatoid arthritis and osteoarthritis .
Mechanism of Action
While the specific mechanism of action for “2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid” is not mentioned in the search results, related compounds have shown anticancer activity. For example, one compound caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
Future Directions
properties
IUPAC Name |
2-[1-(1,3-benzodioxol-5-yl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6S/c20-14-7-13(26-15-10(17(22)23)2-1-5-18-15)16(21)19(14)9-3-4-11-12(6-9)25-8-24-11/h1-6,13H,7-8H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYDCZZTGKLTIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC3=C(C=C2)OCO3)SC4=C(C=CC=N4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid |
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